molecular formula C23H22N4O2S B2476237 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1448038-17-2

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2476237
CAS No.: 1448038-17-2
M. Wt: 418.52
InChI Key: QRCUSOLLGWGFMT-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a structurally complex compound featuring a thiazole core substituted with a 4-methyl group and an o-tolyl (2-methylphenyl) moiety at positions 4 and 2, respectively. The propanamide chain is further modified with a 4-oxoquinazolin-3(4H)-yl group, a heterocyclic system associated with diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-7-3-4-8-17(15)22-26-16(2)20(30-22)13-24-21(28)11-12-27-14-25-19-10-6-5-9-18(19)23(27)29/h3-10,14H,11-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCUSOLLGWGFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure featuring a thiazole moiety and a quinazoline derivative, which are known for their diverse biological activities. The molecular formula is C21H22N2O3SC_{21}H_{22}N_{2}O_{3}S, with a molecular weight of 414.5 g/mol. The presence of the thiazole ring contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and quinazoline have shown promising results against various cancer cell lines:

  • Case Study : A study on thiazole-based compounds reported an IC50 value of 1.61 µg/mL against MCF-7 breast cancer cells, highlighting the potential of thiazole derivatives in cancer therapy .
  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of Bcl-2 proteins .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

  • Study Findings : Compounds similar to this compound have demonstrated effectiveness against a range of bacterial and fungal strains. For example, thiazole-based compounds have been noted for their activity against Staphylococcus aureus and Candida albicans.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer and antimicrobial activity
Quinazoline MoietyEnhances cytotoxic effects against cancer cells
Substituents on RingsModifications can lead to increased potency or selectivity

Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole and quinazoline derivatives:

  • Synthesis Methods : The compound can be synthesized through multi-step reactions involving thiazole derivatives and quinazoline precursors .
  • Biological Evaluation : Various studies have evaluated the in vitro activity against different cancer cell lines, with many derivatives showing IC50 values below 5 µg/mL, indicating strong potential for further development as therapeutic agents .

Scientific Research Applications

Anticancer Applications

Research has highlighted the compound's potential as an anticancer agent. Studies indicate that derivatives of similar structural frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing oxadiazole and thiazole structures have demonstrated promising anticancer properties by inhibiting thymidylate synthase, an essential enzyme in DNA synthesis .

Case Study: Anticancer Activity

A study investigated the anticancer effects of various thiazole derivatives, including those similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The results showed that these compounds could inhibit tumor growth significantly, with some exhibiting IC50 values as low as 0.47 µM against specific cancer types . The mechanism of action involved molecular docking studies that indicated strong binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown efficacy against various microbial strains. The thiazole and quinazoline moieties are known to enhance the lipophilicity of compounds, facilitating their penetration through cell membranes, which is crucial for antimicrobial activity .

Case Study: Antimicrobial Efficacy

Research published in the Turkish Journal of Chemistry demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were tested for minimum inhibitory concentrations (MIC), revealing promising results that suggest potential development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole or quinazoline rings can significantly influence biological activity. For example, increasing the lipophilicity or altering functional groups can enhance binding affinity to biological targets.

Summary Table of Applications

ApplicationDescriptionReference
AnticancerInhibits tumor growth; effective against multiple cancer cell lines
AntimicrobialActive against bacterial strains such as Mycobacterium smegmatis
Structure ActivityModifications can enhance efficacy and binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Propanamide Derivatives with Pesticidal Activity

Compounds such as N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)-N-(prop-2-yn-1-yl)propanamide (P1) and N-(4-chloro-2-(pyrimidin-5-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (FA3) share a thiazole-propanamide backbone but differ in substituents. Key distinctions include:

  • Pyridinyl/pyrimidinyl vs.
  • Methylthio vs. quinazolinone side chains: The quinazolinone moiety in the target compound introduces hydrogen-bonding capabilities, which could enhance target affinity compared to the simpler methylthio group in P1 .
Compound Name Thiazole Substituents Propanamide Modification Biological Activity Yield (%)
Target Compound 4-methyl, 2-(o-tolyl) 4-oxoquinazolin-3(4H)-yl Undisclosed N/A
P1 () 4-methyl, 2-(pyridin-3-yl) 3-(methylthio) Pesticidal 28
FA3 () 4-chloro, 2-(pyrimidin-5-yl) 3-((3,3,3-trifluoropropyl)thio) Pesticidal 28

Antimicrobial Thiazole-Amide Derivatives

N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides () feature a thiazole ring fused with pyrazole and phenyl groups. Unlike the target compound:

  • Pyrazole vs.
  • Substituent positioning : The target compound’s o-tolyl group at position 2 of the thiazole may sterically hinder interactions compared to the pyrazole’s phenyl group at position 1 .

Heterocyclic Propanamide Derivatives with Diverse Cores

  • Z-29 (): Contains a dibenzothiadiazocin core linked to a fluorophenyl-thiazole.
  • 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (): Features a thiazolidinone with a sulfanylidene group, which may enhance redox activity compared to the target compound’s non-sulfur quinazolinone .

Key Research Findings

  • Synthetic Feasibility: The target compound’s synthesis may face challenges similar to FA3 (28% yield) due to steric hindrance from the o-tolyl group and the complexity of introducing the quinazolinone moiety .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., chloro in FA3) enhance pesticidal activity but reduce synthetic yield.
    • Bulky aromatic substituents (e.g., o-tolyl in the target compound) may improve target selectivity but limit solubility .

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